D-Phenylalanyl-D-alanyl-D-tryptophylglycyl-D-alanine
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Overview
Description
D-Phenylalanyl-D-alanyl-D-tryptophylglycyl-D-alanine is a synthetic peptide composed of five amino acids: D-phenylalanine, D-alanine, D-tryptophan, glycine, and D-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-D-alanyl-D-tryptophylglycyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms for expression and subsequent purification.
Chemical Reactions Analysis
Types of Reactions
D-Phenylalanyl-D-alanyl-D-tryptophylglycyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid derivatives or chemical reagents specific to the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.
Scientific Research Applications
D-Phenylalanyl-D-alanyl-D-tryptophylglycyl-D-alanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of D-Phenylalanyl-D-alanyl-D-tryptophylglycyl-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine: Another synthetic peptide with a similar structure but different amino acid sequence.
D-Alanyl-D-alanyl-D-tryptophylglycyl-D-alanine: A peptide with a similar backbone but different side chains.
Uniqueness
D-Phenylalanyl-D-alanyl-D-tryptophylglycyl-D-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of aromatic and aliphatic residues allows for diverse interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
644997-33-1 |
---|---|
Molecular Formula |
C28H34N6O6 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C28H34N6O6/c1-16(33-26(37)21(29)12-18-8-4-3-5-9-18)25(36)34-23(13-19-14-30-22-11-7-6-10-20(19)22)27(38)31-15-24(35)32-17(2)28(39)40/h3-11,14,16-17,21,23,30H,12-13,15,29H2,1-2H3,(H,31,38)(H,32,35)(H,33,37)(H,34,36)(H,39,40)/t16-,17-,21-,23-/m1/s1 |
InChI Key |
KHCLHGUKZJJGNN-NTWJOZFCSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](CC3=CC=CC=C3)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
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